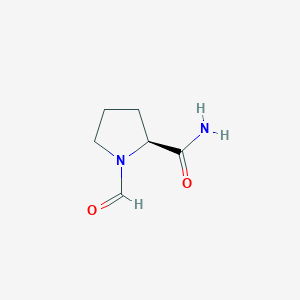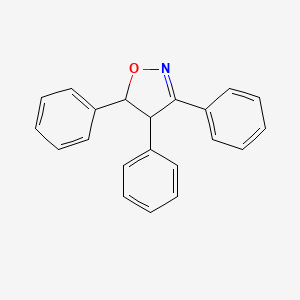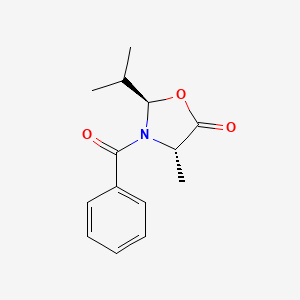![molecular formula C16H27N3O4 B12894988 N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine CAS No. 671183-11-2](/img/structure/B12894988.png)
N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chiral center, making it optically active, and contains multiple functional groups, including amide and carboxylic acid groups. Its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, (S)-4-methylpentanoic acid.
Amide Formation: The intermediate undergoes amide bond formation with 2-oxopyrrolidine-1-methylamine under controlled conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amides or secondary amines
Aplicaciones Científicas De Investigación
(S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing enzyme activity or receptor binding. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
®-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid: The enantiomer of the compound, differing in its chiral center configuration.
N-(2-oxopyrrolidin-1-yl)methyl)-4-methylpentanoic acid: Lacks the second pyrrolidinone group, resulting in different reactivity and properties.
Uniqueness: (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid is unique due to its dual pyrrolidinone groups and chiral center, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
671183-11-2 |
|---|---|
Fórmula molecular |
C16H27N3O4 |
Peso molecular |
325.40 g/mol |
Nombre IUPAC |
(2S)-2-[bis[(2-oxopyrrolidin-1-yl)methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H27N3O4/c1-12(2)9-13(16(22)23)19(10-17-7-3-5-14(17)20)11-18-8-4-6-15(18)21/h12-13H,3-11H2,1-2H3,(H,22,23)/t13-/m0/s1 |
Clave InChI |
RMAAYGFAYIVMLS-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
SMILES canónico |
CC(C)CC(C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)

![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)







![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
